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CAS No.: 175519-16-1

Cat. No.: S003531

Introduction to Voreloxin

Voreloxin (also known as SNS-595, vesaroxin, or AG 7352) is a first-in-class naphthyridine analog that
functions as a topoisomerase II inhibitor [1]. This compound intercalates into DNA and induces site-
selective double-strand breaks (DSB), leading to Gz cell cycle arrest and apoptosis [2]. Voreloxin has
demonstrated significant antitumor activity in both solid tumor and hematologic xenograft models, with
particular promise in acute myeloid leukemia (AML) [1] [3]. Its replication-dependent mechanism and

limited cardiotoxicity compared to anthracyclines make it an attractive candidate for oncological research

[3].

Chemical and Physical Properties

Table 1: Chemical Properties of Voreloxin and Voreloxin Hydrochloride

Property Voreloxin Voreloxin Hydrochloride

CAS Number 175414-77-4 175519-16-1
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Property Voreloxin Voreloxin Hydrochloride
Molecular Ci1sH19Ns04S C18H20CINs04S

Formula

Molecular Weight 401.44 g/mol 437.90 g/mol

Purity 99.26% 99.58%

Appearance Light yellow to yellow solid White to gray solid

Storage 4°C, protect from light, stored under 4°C, sealed storage, away from
Conditions nitrogen moisture

Key Solubility Characteristics:

e Voreloxin is sparingly soluble in aqueous solutions but demonstrates good solubility in DMSO [2]
(4]

e The hydrochloride salt form offers improved water solubility while maintaining similar biological
activity [4]

Stock Solution Preparation Protocols

Voreloxin Stock Solution in DMSO

Materials Required:

e Voreloxin (HY-10534, MedChemExpress) [2]

¢ Anhydrous DMSO (newly opened, hygroscopic) [2]
¢ Analytical balance

e Sterile glass vials

e Amber microcentrifuge tubes (light-protective)

¢ Nitrogen gas source

Step-by-Step Procedure:

¢ Weighing: Accurately weigh 5 mg of voreloxin powder using an analytical balance.
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¢ Initial Dissolution: Transfer the powder to a sterile glass vial containing 2.5 mL of anhydrous DMSO.

e Sonication: Sonicate the mixture for 5-10 minutes at room temperature to ensure complete
dissolution.

¢ Concentration Calculation: The resulting stock concentration will be 2 mg/mL (approximately 4.98
mM based on molecular weight of 401.44 g/mol).

¢ Aliquoting: Immediately aliquot into amber microcentrifuge tubes to minimize light exposure and
freeze-thaw cycles.

e Storage: Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term
storage (up to 1 month) under nitrogen atmosphere [2].

Table 2: Stock Solution Preparation Guide

Desired Amount DMSO Volume Final Concentration  Storage Conditions

5 mg 2.5 mL 2 mg/mL (4.98 mM) -80°C for 6 months; -20°C for 1 month
10 mg 5mL 2 mg/mL (4.98 mM) -80°C for 6 months; -20°C for 1 month
50 mg 25 mL 2 mg/mL (4.98 mM) -80°C for 6 months; -20°C for 1 month

Voreloxin Hydrochloride Stock Solutions

Aqueous Stock Preparation:

e Weigh 10 mg of voreloxin hydrochloride (HY-16518, MedChemExpress) [4]

e Add 5 mL of purified water (or PBS) for a 2 mg/mL (approximately 4.57 mM) solution
e Warm to 60°C with sonication to aid dissolution [4]

o Filter sterilize using a 0.22 pm filter if needed for cell culture applications

DMSO Stock Preparation: Follow the same procedure as for voreloxin, noting that the hydrochloride salt

has slightly different molecular weight considerations.

Experimental Applications and Working Solution
Preparation
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In Vitro Cytotoxicity Assays

Cell Viability Assessment (MTS Assay):

e Cell Plating: Plate primary AML mononuclear cells or leukemic cell lines (e.g., HL-60, MV4-11, NB4)
at 2x10° cells/mL in 96-well plates [1] [5]
e Drug Treatment: Prepare working concentrations from DMSO stock by serial dilution in culture
medium:
o Voreloxin range: 31.25 nM to 4 uM [1]
o Control: Include vehicle control (DMSO at equivalent concentration)
¢ Incubation: Treat cells for 48 hours at 37°C, 5% CO2
¢ Viability Measurement: Add MTS reagent (20 pL/well) and incubate for additional 4 hours
e Absorbance Reading: Measure at 490 nm and calculate percentage viability relative to untreated
controls [1]

Table 3: Experimentally Effective Concentrations of Voreloxin

Cell Line ICs0/LDso Assay Type Reference
Primary AML blasts 2.30 uM (x1.87) MTS viability assay [1]
HL-60 884 nM (x114) Cytotoxicity assay [2]
MV4-11 95 nM (%8) Cytotoxicity assay [2]
NB4 & HL-60 0.59 uM (£0.25) MTS viability assay [1]

Apoptosis Analysis by Flow Cytometry

Annexin V/Propidium Iodide Staining:

¢ Treatment: Expose HL-60 or NB4 cells to voreloxin (0.0313-0.5 yM) for 48 hours [1]

e Harvesting: Collect 5x10° cells by centrifugation

¢ Staining: Resuspend in binding buffer containing Annexin V-FITC and propidium iodide
¢ Incubation: Incubate for 10 minutes in the dark

¢ Analysis: Acquire data on flow cytometer within 1 hour [1]

Caspase-3 Activation Assay:
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e Treatment: Incubate cells with voreloxin (0.25-2 uM) for 48 hours
e Staining: Incubate with PhiPhiLux G1D2 substrate (caspase-3 cleavable) for 1 hour at 37°C
¢ Analysis: Quantify fluorescence by flow cytometry [1]

Cell Cycle Analysis

Protocol for Cell Cycle Distribution:

e Treatment: Treat asynchronous HL-60 or NB4 cells with voreloxin (0.25-1 yM) for 12 hours [1]
e Fixation: Harvest 1x10° cells and fix in 1 mL ice-cold 70% ethanol at -20°C

e Staining: Pellet fixed cells and resuspend in 40 pg/mL propidium iodide + 100 pg/mL RNase
¢ Incubation: Incubate at 37°C for 30 minutes

e Analysis: Analyze DNA content by flow cytometry, focusing on Gz arrest [1]

Combination Studies

Voreloxin + Cytarabine (Ara-C) Synergy Assessment:

¢ Ratio Determination: Use fixed ratio of voreloxin to cytarabine at 1:2 [1]
e Treatment: Incubate primary AML samples with single agents and combination for 48 hours
¢ Analysis: Assess synergy using CalcuSyn software and median effect method of Chou and Talalay

[1]
e Expected Outcome: Synergism observed in 22 of 25 primary AML samples with mean combination
index of 0.79 [1]

Voreloxin + MEK Inhibitor (TAK-733) Protocol:

e Pre-treatment: Incubate HL-60 cells with 5 uM TAK-733 for 24 hours [3]
¢ Voreloxin Treatment: Add 0.24 uM voreloxin for additional 24 hours
e Assessment: Measure apoptosis (Annexin V), oxidative stress (DHE staining), and AlF translocation

[3]

Mechanism of Action and Signaling Pathways

Voreloxin's primary mechanism involves topoisomerase II inhibition through DNA intercalation, leading

to replication-dependent, site-selective DNA damage [2] [1]. This results in permanent double-strand
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breaks during DNA replication, triggering cell cycle arrest at G2 phase and mitochondrial apoptosis

pathway activation.

DNA Intercalation Topoll_Inhibition

DSB_Formation G2_Arrest

Click to download full resolution via product page
Figure 1: Voreloxin Mechanism of Action Pathway

Key Mechanistic Features:

¢ Replication-dependent DNA damage distinguishes it from other topoisomerase inhibitors [2]

¢ Site-selective double-strand break formation rather than random DNA damage [2]

¢ Does not generate significant levels of reactive oxygen species (ROS) at concentrations of 1-9 uM [2]
¢ p53-independent activity demonstrated in p53-null K562 cell lines [1]

Critical Technical Considerations

Solubility and Stability

e DMSO Concentration in Assays: Maintain final DMSO concentration below 0.1% in cell culture to
avoid solvent toxicity [2]
¢ Light Sensitivity: Protect voreloxin solutions from light during preparation and experimentation [2]

© 2026 Smolecule. All rights reserved. 6/9 Tech Support


https://www.smolecule.com/products/s003531?utm_src=pdf-body-img
https://www.medchemexpress.com/voreloxin.html?srsltid=AfmBOorJpowLa3-MHWVJZtjL5K2545e5-ZXwCM3anl0vSpf-BVbCPzkC
https://www.medchemexpress.com/voreloxin.html?srsltid=AfmBOorJpowLa3-MHWVJZtjL5K2545e5-ZXwCM3anl0vSpf-BVbCPzkC
https://www.medchemexpress.com/voreloxin.html?srsltid=AfmBOorJpowLa3-MHWVJZtjL5K2545e5-ZXwCM3anl0vSpf-BVbCPzkC
https://pmc.ncbi.nlm.nih.gov/articles/PMC3046270/
https://www.medchemexpress.com/voreloxin.html?srsltid=AfmBOorJpowLa3-MHWVJZtjL5K2545e5-ZXwCM3anl0vSpf-BVbCPzkC
https://www.medchemexpress.com/voreloxin.html?srsltid=AfmBOorJpowLa3-MHWVJZtjL5K2545e5-ZXwCM3anl0vSpf-BVbCPzkC
https://www.smolecule.com/products/s003531?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability

Specifications & Pricing

e Freeze-Thaw Cycles: Limit to maximum of 3 freeze-thaw cycles to maintain compound integrity
¢ Quality Verification: Periodically check stock solution concentration by UV spectrophotometry
(characteristic absorbance ~340 nm)

Experimental Desigh Considerations

¢ Cell Density Optimization: Maintain logarithmic growth phase (2x10° to 1x10° cells/mL) for

consistent results [1]

¢ Time Course: Apoptosis peaks at 48 hours, while cell cycle effects are observable at 12 hours [1]

e Combination Ratios: For synergy studies, maintain constant ratio based on individual ICso values [1]

Troubleshooting Guide

Table 4: Common Technical Issues and Solutions

Problem

Potential Cause

Solution

Poor solubility in DMSO

High background cytotoxicity

Inconsistent results between
experiments

Precipitate formation in
agueous media

Loss of activity in stored
aliquots

Conclusion

Old/hygroscopic DMSO

Excessive DMSO

concentration

Variable cell density

Rapid dilution

Multiple freeze-thaw
cycles

Use newly opened, anhydrous DMSO
with warming to 60°C

Ensure final DMSO <0.1%:; include
vehicle controls

Standardize cell counting and plating
protocols

Pre-dilute in DMSO before stepwise
addition to media

Create single-use aliquots; avoid
repeated thawing
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These application notes provide comprehensive protocols for successful preparation and utilization of
voreloxin in cancer research settings. The detailed methodologies for stock solution preparation, in vitro
applications, and mechanistic studies should enable researchers to reliably investigate voreloxin's
antitumor properties. Particular attention to solubility characteristics, stability requirements, and
appropriate assay conditions will ensure generation of reproducible, high-quality data supporting the

continued development of this promising therapeutic agent.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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